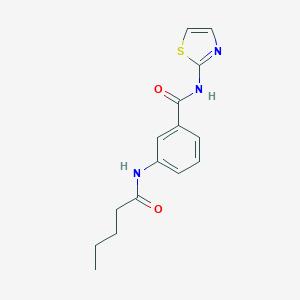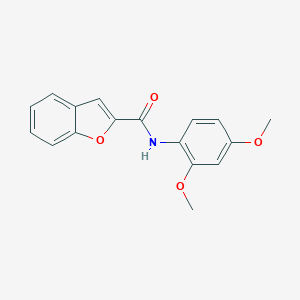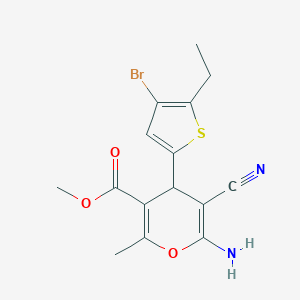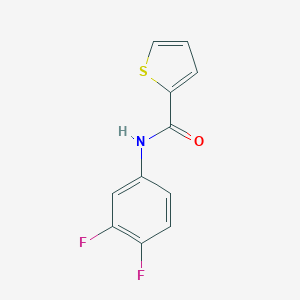amino]acetate](/img/structure/B259047.png)
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate, also known as MMSA, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been shown to have anti-inflammatory, antitumor, and antiviral properties. In
作用机制
The mechanism of action of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in various biological processes. For example, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of glucose and insulin in the blood, which may be beneficial for the treatment of diabetes. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to decrease the levels of triglycerides and cholesterol in the blood, which may be beneficial for the treatment of hyperlipidemia. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have neuroprotective effects by protecting neurons from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in lab experiments is its broad range of pharmacological properties. It can be used to study various biological processes such as inflammation, cancer, and viral infections. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate. One area of research could be the development of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate derivatives with improved pharmacological properties. Another area of research could be the identification of the molecular targets of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in animal models and clinical trials. Finally, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate involves a series of chemical reactions starting from 8-hydroxyquinoline. The first step is the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected 8-hydroxyquinoline is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with methylamine to form Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate.
科学研究应用
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been widely used in scientific research due to its various pharmacological properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have antiviral properties against HIV-1 and hepatitis C virus.
属性
产品名称 |
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate |
|---|---|
分子式 |
C19H18N2O4S |
分子量 |
370.4 g/mol |
IUPAC 名称 |
methyl 2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetate |
InChI |
InChI=1S/C19H18N2O4S/c1-14-8-10-16(11-9-14)26(23,24)21(13-18(22)25-2)17-7-3-5-15-6-4-12-20-19(15)17/h3-12H,13H2,1-2H3 |
InChI 键 |
PUILJMFFDPUBFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)


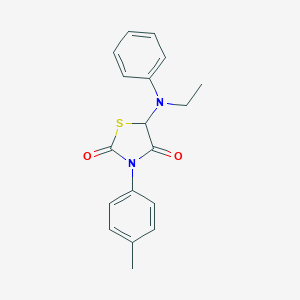
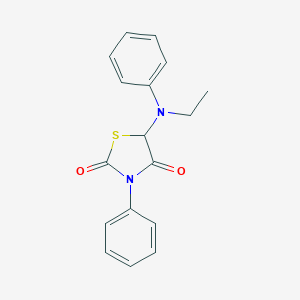
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
